molecular formula C10H13N5O2 B1214100 (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol CAS No. 125409-63-4

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Cat. No.: B1214100
CAS No.: 125409-63-4
M. Wt: 235.24 g/mol
InChI Key: CZASVOKHBMDKGF-JKMUOGBPSA-N
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Description

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The compound features a cyclopentane ring with a purine base attached, specifically an amino-substituted purine, making it a significant molecule in medicinal chemistry and antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring is synthesized through a series of organic reactions, often starting from simpler precursors such as cyclopentadiene.

    Purine Base Attachment: The purine base, specifically 6-amino-9H-purine, is attached to the cyclopentane ring through a glycosylation reaction. This step requires the activation of the purine base and the cyclopentane ring, often using a Lewis acid catalyst.

    Hydroxyl Group Introduction: The hydroxyl groups at positions 1 and 2 of the cyclopentane ring are introduced through selective oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The hydroxyl groups on the cyclopentane ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the cyclopentane ring.

    Reduction Products: Modified purine bases or reduced cyclopentane rings.

    Substitution Products: Functionalized purine bases with various substituents.

Chemistry:

    Synthesis of Nucleoside Analogs: The compound is used as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.

Biology:

    Antiviral Research: The compound is studied for its potential antiviral properties, particularly against viruses that rely on nucleoside analogs for replication.

Medicine:

    Anticancer Research: The compound is investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the production of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its incorporation into nucleic acids, disrupting the normal replication process of viruses or cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA chain elongation.

Comparison with Similar Compounds

    Acyclovir: A nucleoside analog used in the treatment of herpes simplex virus infections.

    Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Uniqueness: (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of an amino-substituted purine base. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASVOKHBMDKGF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925128
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129706-34-9, 125409-63-4
Record name rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129706-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
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(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Reactant of Route 5
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Reactant of Route 6
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

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